Cas no 2229094-33-9 (2-(methylsulfanyl)phenylmethanethiol)

2-(Methylsulfanyl)phenylmethanethiol is a sulfur-containing aromatic compound characterized by the presence of both methylsulfanyl and methanethiol functional groups attached to a phenyl ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for pharmaceuticals or agrochemicals. The dual thioether and thiol functionalities enable versatile applications in metal coordination and cross-coupling reactions. Its stability under controlled conditions and compatibility with various reaction media enhance its utility in specialized chemical processes. The compound is typically handled under inert atmospheres due to the thiol group's sensitivity to oxidation.
2-(methylsulfanyl)phenylmethanethiol structure
2229094-33-9 structure
Product Name:2-(methylsulfanyl)phenylmethanethiol
CAS No:2229094-33-9
MF:C8H10S2
MW:170.294999599457
CID:5879928
PubChem ID:57218682
Update Time:2025-10-28

2-(methylsulfanyl)phenylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • 2-(methylsulfanyl)phenylmethanethiol
    • 2229094-33-9
    • [2-(methylsulfanyl)phenyl]methanethiol
    • SCHEMBL5179203
    • EN300-1756770
    • (2-(Methylthio)phenyl)methanethiol
    • Inchi: 1S/C8H10S2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
    • InChI Key: ALPQZADWNNCESD-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1CS

Computed Properties

  • Exact Mass: 170.02239267g/mol
  • Monoisotopic Mass: 170.02239267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

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2-(methylsulfanyl)phenylmethanethiol Related Literature

Additional information on 2-(methylsulfanyl)phenylmethanethiol

Exploring the Chemistry and Applications of 2-(Methylsulfanyl)phenylmethanethiol (CAS No. 2229094-33-9)

2-(Methylsulfanyl)phenylmethanethiol, also known by its CAS registry number CAS No. 2229094-33-9, is a sulfur-containing organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, with its unique structure featuring a methylsulfanyl group attached to a phenyl ring and a methanethiol moiety, exhibits intriguing chemical properties that make it a valuable molecule for various applications.

The molecular structure of 2-(Methylsulfanyl)phenylmethanethiol is characterized by a benzene ring substituted with a methylthio group (-SMe) at the ortho position relative to the methanethiol (-SHCH3) group. This arrangement imparts the molecule with distinct electronic and steric properties, which are crucial for its reactivity and functionality. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.

One of the most notable aspects of CAS No. 2229094-33-9 is its role in drug discovery. Researchers have explored its ability to serve as a protective group for thiol functionalities during complex synthetic procedures. The stability of the methylsulfanyl group under various reaction conditions has proven advantageous in multi-step syntheses, where precise control over functional groups is essential. Furthermore, the compound's ability to participate in sulfur-based chemistry has opened new avenues for the development of anti-inflammatory and antioxidant agents.

In materials science, 2-(Methylsulfanyl)phenylmethanethiol has been investigated as a precursor for the synthesis of low-dimensional materials, such as graphene analogues and transition metal dichalcogenides (TMDs). The sulfur atoms in the molecule play a critical role in coordinating with metal surfaces, facilitating the growth of atomically thin layers with exceptional electronic properties. Recent advancements in this area have demonstrated its potential for applications in flexible electronics and optoelectronic devices.

The environmental impact of CAS No. 2229094-33-9 has also been a topic of interest. Studies have shown that this compound can act as a mild reducing agent under specific conditions, offering a green alternative to traditional reagents in certain chemical transformations. Its ability to facilitate selective reductions without generating hazardous byproducts aligns with current trends toward sustainable chemistry practices.

In conclusion, 2-(Methylsulfanyl)phenylmethanethiol (CAS No. 2229094-33-9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthetic methodologies and material science, position it as a promising candidate for future innovations in drug development, materials engineering, and sustainable chemical processes.

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